3-(1H-Benzoimidazol-2-yl)-acrylic acid
Overview
Description
3-(1H-Benzoimidazol-2-yl)-acrylic acid is an organic compound featuring a benzimidazole ring fused to an acrylic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The benzimidazole ring is known for its biological activity, making derivatives of this compound valuable in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Benzoimidazol-2-yl)-acrylic acid typically involves the condensation of o-phenylenediamine with acrylic acid under acidic conditions. A common method includes:
Condensation Reaction: o-Phenylenediamine reacts with acrylic acid in the presence of a strong acid catalyst such as hydrochloric acid or sulfuric acid.
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Crystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Oxidized benzimidazole derivatives.
Reduction Products: Reduced forms of the acrylic acid moiety.
Substitution Products: Halogenated benzimidazole derivatives.
Chemistry:
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Derivatives exhibit antimicrobial properties.
Anticancer Research: Potential use in the development of anticancer drugs due to the biological activity of the benzimidazole ring.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The biological activity of 3-(1H-Benzoimidazol-2-yl)-acrylic acid is primarily due to its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, disrupting normal cellular processes.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in DNA replication and repair.
Receptors: Binding to specific receptors, altering signal transduction pathways.
Comparison with Similar Compounds
- 2-(1H-Benzoimidazol-2-yl)-benzoic acid
- 1H-Benzoimidazole-2-carboxylic acid
- 3-(1H-Benzoimidazol-2-yl)-propionic acid
Comparison:
- Structural Differences: The position and type of functional groups attached to the benzimidazole ring.
- Biological Activity: Variations in biological activity due to different substituents.
- Chemical Reactivity: Differences in reactivity based on the functional groups present.
3-(1H-Benzoimidazol-2-yl)-acrylic acid stands out due to its unique combination of the benzimidazole ring and acrylic acid moiety, offering a distinct set of chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-6H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGNPBYZFFAMCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405659 | |
Record name | 3-(1H-Benzoimidazol-2-yl)-acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53004-64-1 | |
Record name | 3-(1H-Benzoimidazol-2-yl)-acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.